molecular formula C14H10BrN3O3 B6496328 3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide CAS No. 316136-46-6

3-bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No. B6496328
CAS RN: 316136-46-6
M. Wt: 348.15 g/mol
InChI Key: ZTIRRTQVEDLIAQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N'-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide (BNM) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. BNM has been used for numerous applications in organic synthesis and in the development of novel drugs and pharmaceuticals. It is a versatile compound that has been used for a variety of purposes, including the synthesis of pharmaceuticals, the development of new drugs, and the study of its biochemical and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-BROMO-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE:

Antimicrobial Agents

Research has shown that hydrazide derivatives, including 3-bromo-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Studies have indicated that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation. This makes it a promising candidate for further research in cancer therapy .

Anti-inflammatory Agents

The anti-inflammatory potential of hydrazide derivatives has been explored in various studies. 3-bromo-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide has shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmaceutical Intermediates

3-bromo-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide is also used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility in chemical reactions makes it a valuable building block in drug development.

Antimicrobial properties of hydrazide derivatives Anticancer potential of hydrazide derivatives Anti-inflammatory properties of hydrazide derivatives : Antioxidant properties of hydrazide derivatives : Enzyme inhibition by hydrazide derivatives : Material science applications of hydrazide derivatives : Agricultural applications of hydrazide derivatives : Pharmaceutical intermediates

properties

IUPAC Name

3-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIRRTQVEDLIAQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-bromo-N'-(2-nitrobenzylidene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.